molecular formula C10H15NO2S B6352602 Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate CAS No. 1154916-37-6

Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate

Cat. No. B6352602
CAS RN: 1154916-37-6
M. Wt: 213.30 g/mol
InChI Key: GETWSJVTSCAPOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis information for “Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate”, there are related studies on the synthesis of similar compounds. For instance, a study on the antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate discusses the preparation of new heterocyclic compounds incorporating thiophene species . Another study discusses the highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate, are important classes of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmaceutical Products

Methyl-3-aminothiophene-2-carboxylate (matc) is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

Synthesis of Advanced Compounds

Thiophene-based analogs, including Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Thienopyrimidinone Analogs

Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .

properties

IUPAC Name

methyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETWSJVTSCAPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-((thiophen-2-ylmethyl)amino)propanoate

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